molecular formula C16H19N3S B6524486 4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-24-7

4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No. B6524486
CAS RN: 440334-24-7
M. Wt: 285.4 g/mol
InChI Key: LSFMMDJFQRXUGB-UHFFFAOYSA-N
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Description

This compound contains a quinazoline group, which is a type of organic compound with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. Quinazolines have been found in various natural sources and have been the subject of numerous pharmacological studies due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, attached to a cyclohexene ring via an ethylamine linker. The exact structure would depend on the positions of these attachments and any other substituents present .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, particularly at the nitrogen atoms, and can act as ligands in coordination chemistry . The cyclohexene portion of the molecule could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the attachments and any other substituents. Properties such as solubility, melting point, and boiling point could be estimated based on the properties of similar known compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Quinazolines have been studied for their potential antitumor, anti-inflammatory, and antimicrobial activities, among others .

Future Directions

The study of quinazoline derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

4-[2-(cyclohexen-1-yl)ethylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFMMDJFQRXUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinazoline-2(1H)-thione

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